2-((2,5-Dioxo-1-(2-((trifluoromethyl)thio)phenyl)pyrrolidin-3-yl)thio)benzoic acid
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Overview
Description
2-((2,5-Dioxo-1-(2-((trifluoromethyl)thio)phenyl)pyrrolidin-3-yl)thio)benzoic acid is a useful research compound. Its molecular formula is C18H12F3NO4S2 and its molecular weight is 427.41. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Coordination Polymers
Lanthanide-based Coordination Polymers : A study focused on the synthesis of lanthanide complexes using aromatic carboxylic acids derived from modifications of 3,5-dihydroxy benzoic acid. These complexes demonstrated interesting photophysical properties, including bright green luminescence efficiencies for certain compounds, which could be relevant in materials science for light harvesting applications (Sivakumar et al., 2011).
Organic Synthesis
Ketone Synthesis from Carboxylic Acids : A reagent 2-(trifluoromethylsulfonyloxy)pyridine was used for the synthesis of ketones from benzoic acid and aromatic hydrocarbons, showcasing a method for acylating aromatic compounds, which could have implications in organic synthesis and the development of new materials (Keumi et al., 1988).
Biological Applications
Organotin(IV) Complexes : Research on organotin(IV) complexes with a compound structurally similar to the one of interest showed potential in biological applications. These complexes were tested for their toxicity against different bacteria and fungi, indicating a potential role in antimicrobial studies (Shahid et al., 2005).
Catalytic and Synthetic Applications
Transfer Hydrogenation in Water : A study reported the synthesis of water-soluble half-sandwich complexes that were efficient for catalytic transfer hydrogenation of carbonyl compounds in water, using a structure-related compound as a ligand. This research might contribute to the development of green chemistry and catalysis processes (Prakash et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-[2,5-dioxo-1-[2-(trifluoromethylsulfanyl)phenyl]pyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4S2/c19-18(20,21)28-13-8-4-2-6-11(13)22-15(23)9-14(16(22)24)27-12-7-3-1-5-10(12)17(25)26/h1-8,14H,9H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYKHLNQUPLJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2SC(F)(F)F)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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